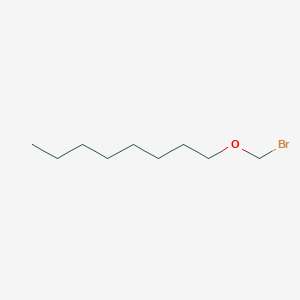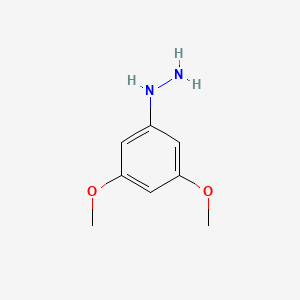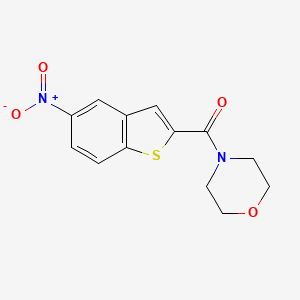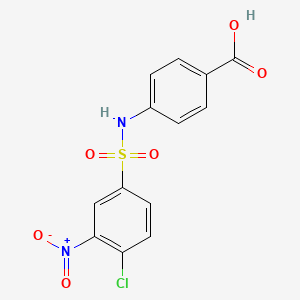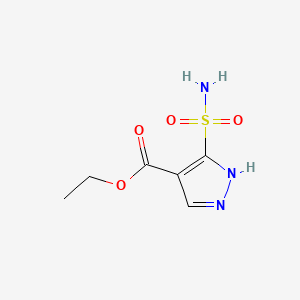
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-
Overview
Description
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-, also known as 4-Hydroxy-nabumetone, is a chemical compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . This compound is derived from 6-Methoxy-2-naphthalenecarboxaldehyde and is used in various scientific research applications, particularly in studies involving aldehyde dehydrogenase enzymes .
Scientific Research Applications
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is used in various scientific research applications, including:
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- plays a crucial role in biochemical reactions, particularly those involving aldehyde dehydrogenase enzymes. This compound is used as a diagnostic reagent in tumor studies, where it interacts with aldehyde dehydrogenase enzymes to form fluorescent substrates. These interactions are essential for inhibition studies related to hypertension and vascular inflammation . The nature of these interactions involves the binding of the compound to the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex.
Cellular Effects
The effects of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation. The compound’s impact on cell signaling pathways includes the activation of pathways related to cell survival and proliferation, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- exerts its effects through specific binding interactions with biomolecules. The compound binds to aldehyde dehydrogenase enzymes, inhibiting their activity and leading to the accumulation of aldehydes within the cell. This inhibition results in changes in gene expression, particularly those genes involved in detoxification and stress response pathways. Additionally, the compound can activate or inhibit other enzymes, depending on the cellular context, further influencing cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations .
Dosage Effects in Animal Models
The effects of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is involved in several metabolic pathways, particularly those related to aldehyde metabolism. The compound interacts with enzymes such as aldehyde dehydrogenase, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. The compound’s localization can affect its function, as it may interact with different biomolecules depending on its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthalenecarboxaldehyde: A precursor in the synthesis of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-.
Uniqueness
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is unique due to its specific structure and its applications in research involving aldehyde dehydrogenase enzymes. Its ability to form fluorescent substrates and its use in diagnostic reagents make it valuable in scientific research .
Properties
IUPAC Name |
4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9,15,17H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOFWGGVFLUZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431216 | |
| Record name | 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98386-83-5 | |
| Record name | 4-Hydroxy-4-(6-methoxy-2-naphthalenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98386-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


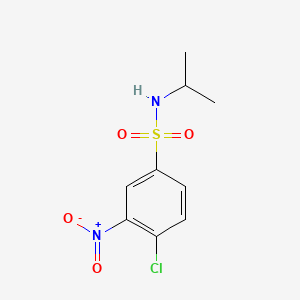





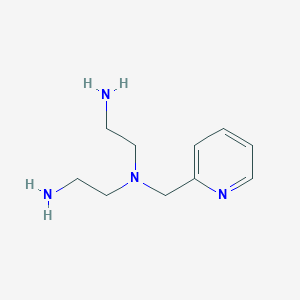
![Benzenamine, 2-[(2-aminophenoxy)methyl]-](/img/structure/B3059276.png)
![5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3059277.png)
